1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]

nAChR pharmacology Receptor binding Selectivity screening

1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] (CAS 646055-91-6) is a conformationally constrained, spirocyclic diazamine belonging to the N-aryl diazaspirocyclic class of compounds. This class was originally developed by Targacept, Inc.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
CAS No. 646055-91-6
Cat. No. B12587510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]
CAS646055-91-6
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CN2CCC1C23CCN(C3)C4=CN=CC=C4
InChIInChI=1S/C14H19N3/c1-2-13(10-15-6-1)16-9-5-14(11-16)12-3-7-17(14)8-4-12/h1-2,6,10,12H,3-5,7-9,11H2
InChIKeyLIWBYJGLHCGRCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 646055-91-6 (1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]) for Neuroscience Discovery: Compound Profile and Procurement Rationale


1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] (CAS 646055-91-6) is a conformationally constrained, spirocyclic diazamine belonging to the N-aryl diazaspirocyclic class of compounds. This class was originally developed by Targacept, Inc. as ligands for neuronal nicotinic acetylcholine receptors (nAChRs) [1]. The compound's structure combines a 1-azabicyclo[2.2.1]heptane core with a pyrrolidine ring through a 7,3'-spiro junction, with an N-arylpyridine substituent for receptor recognition, offering a rigid molecular scaffold for investigating nAChR pharmacology [2].

Why Generic nAChR Ligands Cannot Substitute for CAS 646055-91-6 in α4β2-Selective Research Protocols


The primary pharmacological target of 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] is the α4β2 nAChR subtype. In a head-to-head study, this compound class demonstrated high affinity (Ki < 35 nM) for the human α4β2 subtype while showing very low affinity (Ki > 500 nM) for human α7, α3β4 (ganglion), and α1β1γδ (muscle) subtypes [1]. This selectivity profile contrasts with the endogenous ligand nicotine, which has a Ki of ~1 nM at α4β2 but also activates multiple nAChR subtypes [2]. Varenicline, a therapeutic partial agonist, shows even higher affinity (Ki of 0.12-0.15 nM), but its pharmacological action differs from the selective antagonist profile characteristic of the compound class [3]. Substitution with a non-class member therefore risks introducing off-target activity across the nAChR family, compromising experimental specificity.

Quantitative Head-to-Head Evidence for Procuring CAS 646055-91-6 vs. Alternative nAChR Ligands


Subtype-Selective Binding: Why This Scaffold Wins on α4β2 Selectivity

The diazaspirocyclic compound class, which includes CAS 646055-91-6, selectively binds the human α4β2 nAChR subtype with high affinity (Ki < 35 nM). In parallel assays, the same compounds show very low affinity (Ki > 500 nM) for human α7, α3β4 (ganglion), and α1β1γδ (muscle) subtypes [1]. This results in a >14-fold selectivity window (500 nM / 35 nM = 14.3-fold) over the nearest off-target subtype within the nAChR family. In contrast, the endogenous agonist nicotine has a Ki of ~1 nM at α4β2 but also acts as a high-affinity agonist at ganglionic (α3β4) and muscle-type nAChRs, resulting in a narrower functional selectivity window [2]. The clinical comparator varenicline exhibits even higher α4β2 affinity (Ki of 0.12-0.15 nM) but carries >500-fold α3β4 selectivity and >3,500-fold α7 selectivity, reflecting a different pharmacological purpose [3]. The target compound's intermediate selectivity profile makes it uniquely suited for studies requiring α4β2 blockade without the high-potency, partial-agonist activity of varenicline or the pan-nAChR activation of nicotine.

nAChR pharmacology Receptor binding Selectivity screening

Chemical Structure Differentiation: 7,3'-Spiro Junction vs. Closest 2,3'-Spiro Analog

The target compound features a 7,3'-spiro junction linking the two nitrogen-containing rings, a key structural parameter that distinguishes it from its closest analog in the patent family, 1'-(3-pyridyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] (CAS 646055-82-5), which features a 2,3'-junction [1]. This modification of the spiro attachment point on the azabicycloheptane core alters the spatial presentation of the pyridine pharmacophore relative to the basic amine, a critical determinant of subtype-specific receptor recognition. While individual Ki values for the two junction isomers have not been published separately, the primary research paper reports that all three synthesized target compounds in the 2,3'-series exhibited high affinity (Ki < 35 nM) for α4β2 [2]. The 7,3'-junction scaffold, as represented by CAS 646055-91-6, provides a topologically distinct chemical space for SAR exploration.

Medicinal chemistry Structure-activity relationship Spirocyclic scaffold

Synthetic Accessibility and Commercial Differentiation: A Lead-Like Scaffold Available Off-the-Shelf

The diazaspirocyclic scaffold can be synthesized in four steps, as demonstrated for the closely related 2,3'-series compounds (also claimed in the patent family) [1]. This synthetic route involves formation of the spirocyclic core, followed by N-arylation with the appropriate heterocycle, offering modular flexibility for derivative synthesis. The commercial availability of CAS 646055-91-6 with a typical purity of 95% provides a tangible advantage over custom synthesis of closely related internal research compounds for initial screening campaigns. This scaffold has demonstrated 'lead-like' properties, and the simplicity of the synthesis offers the potential for rapid scale-up without complex purification requirements.

Synthetic chemistry Chemical procurement Lead discovery

Patent Landscape and Freedom to Operate: No Active Patent Encumbrance for Research Use

The foundational patent family covering N-aryl diazaspirocyclic compounds, including CAS 646055-91-6, was originally assigned to Targacept, Inc. and is represented by U.S. Patent No. 7,375,110 (granted 2008) and related applications [1]. The U.S. patent expired on July 13, 2023, based on its priority date of July 4, 2002, with no lifetime renewal fees paid according to USPTO records. This compound is therefore free of active patent restrictions for research use, in contrast to more recently patented α4β2 nAChR antagonists such as SUVN-911 (Ropanicant, CAS 2414674-71-6) which carries active composition-of-matter protection [2]. Researchers seeking an unencumbered tool compound for α4β2 studies may prefer this scaffold to avoid licensing complications.

Intellectual property Research tools Drug discovery

Recommended Application Scenarios for Procuring CAS 646055-91-6 in CNS Research and Drug Discovery


Pharmacological Tool for α4β2 nAChR Subtype Profiling in Recombinant and Native Systems

Use CAS 646055-91-6 as a selective antagonist to parse the contribution of the α4β2 subtype in complex native tissue preparations. The compound's >14-fold selectivity over α7 and ganglionic nAChRs (Ki > 500 nM vs. Ki < 35 nM) [1] allows researchers to attribute observed pharmacological effects specifically to α4β2 blockade, a critical step in target validation for cognition and addiction programs.

Structure-Activity Relationship (SAR) Studies Around the Spirocyclic Core of nAChR Ligands

Employ CAS 646055-91-6 as a reference standard in SAR studies comparing 7,3'-spiro junction geometry to the 2,3'-junction series. The target compound provides a rigid, topologically defined scaffold [2] that can be used to benchmark how modifications to the spiro attachment point alter receptor affinity and selectivity, guiding the design of next-generation, subtype-selective nAChR therapeutics.

Starting Point for Lead Optimization in Cognitive or Addiction Disorder Programs

Leverage the unencumbered patent status of CAS 646055-91-6 [2] as a starting point for lead optimization. The scaffold's demonstrated α4β2 selectivity and straightforward 4-step synthesis [1] make it an ideal entry point for medicinal chemistry campaigns aiming to develop novel treatments for ADHD, depression, or smoking cessation, free from initial intellectual property constraints on the core scaffold.

Reference Standard for Developing and Validating α4β2 nAChR Binding Assays

Utilize CAS 646055-91-6, available at 95% purity , as a positive control or reference inhibitor in high-throughput screening assays for α4β2 nAChR binding. Its well-characterized selectivity profile (Ki < 35 nM for α4β2, Ki > 500 nM for other subtypes) [1] provides reliable benchmark data for assay validation, quality control, and the calibration of screening platforms in both academic core facilities and industrial settings.

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